![molecular formula C16H22N2O3S B4686915 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B4686915.png)
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
Overview
Description
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a member of the imidazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is not fully understood. However, studies have shown that this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various fungi and viruses. It has also been shown to reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It is also stable under normal laboratory conditions. However, its limitations include its relatively low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole. One area of interest is its potential use as an antifungal and antiviral agent. Further studies are needed to determine its efficacy and safety in this regard. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Studies are needed to elucidate its mechanism of action and to determine its efficacy in treating various inflammatory conditions. Additionally, studies are needed to investigate its potential use in material science and agriculture.
Scientific Research Applications
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been investigated for its potential use as an antifungal and antiviral agent.
properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-6-16-17-13(5)10-18(16)22(19,20)15-9-12(4)11(3)8-14(15)21-7-2/h8-10H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNBIFNWQYMRIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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